molecular formula C12H14N4OS B1210408 Thiochrome CAS No. 92-35-3

Thiochrome

Cat. No. B1210408
CAS RN: 92-35-3
M. Wt: 262.33 g/mol
InChI Key: GTQXMAIXVFLYKF-UHFFFAOYSA-N
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Description

Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine . It is highly fluorescent and is often the derivative that is quantified in the analysis of thiamine . It is a yellow crystalline tricyclic alcohol found in yeast, formed by oxidation of thiamine, and gives a blue fluorescence under ultraviolet light .


Synthesis Analysis

The synthesis of thiochromenes has been achieved through various methods. Amidine-based catalysts, particularly homobenzotetramisole and its analogues, achieve high enantioselectivities and yields in a reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes .


Molecular Structure Analysis

Thiochrome has a chemical formula of C12H14N4OS and a molar mass of 262.33 g·mol −1 . The structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge .


Chemical Reactions Analysis

The oxidation reaction of thiamine (vitamin B1) to thiochrome has been investigated by DFT calculations . Three reaction systems were investigated: [A] thiamine + methyl peroxy radical + (H2O)8, [B] thiamine + cyanogen bromide + HO− (H2O)8 and [C] thiamine + mercury (ii) chloride + HO− (H2O)8 .


Physical And Chemical Properties Analysis

Thiochrome is a yellow solid with a density of 1.49 g/cm 3 and a melting point of 228.8 °C (443.8 °F; 501.9 K) . It is highly fluorescent, often used in the analysis of thiamine .

Scientific Research Applications

Thiochrome in Biological and Clinical Research

Thiochrome has been utilized in various scientific research areas. One significant application is in the determination of aneurin (vitamin B1) levels in biological samples like urine, using the thiochrome method. This method, refined over years of experience, offers a reliable way to assess vitamin B1 levels, crucial for understanding various physiological states and conditions (Jansen & Westenbrink, 2010).

Thiochrome's Role in Biochemical Studies

Thiochrome has been studied for its interaction with muscarinic receptors in the body. Research shows that thiochrome can enhance acetylcholine affinity at specific muscarinic M4 receptors, demonstrating a unique form of selectivity derived from cooperativity rather than affinity. This insight into thiochrome's biochemical activity is crucial for understanding its potential therapeutic applications and interactions within the human body (Lazareno et al., 2004).

Thiochrome in Reproductive Studies

In a study exploring the effects of thiochrome on reproduction, it was found that administering thiochrome enhanced the reproduction of organisms like Chlorella, Drosophila melanogaster, and Danio. This indicates thiochrome's potential influence on biological processes related to reproduction, opening avenues for further research in developmental biology and reproductive health (Petrov et al., 2016).

Thiochrome in Chemical Transformations

Thiochrome has been the subject of studies focusing on its conversion to other compounds. One study highlighted the reductive conversion of thiochrome back to thiamine, providing insights into the biochemical pathways and the role of thiochrome in metabolic processes (RISINGER, DURST & Hsieh, 1966).

Thiochrome's Role in Analytical Chemistry

Thiochrome's fluorescent properties have been exploited in analytical chemistry for the estimation of vitamin B1 in various foodstuffs and biological materials. Modifications to the thiochrome method have improved its application in the quantification of vitamins, demonstrating its utility in nutritional analysis (McFarlane & Chapman, 1941).

Safety And Hazards

There is limited information available on the safety and hazards of Thiochrome. It is always recommended to handle chemicals with appropriate safety measures .

properties

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXMAIXVFLYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059052
Record name 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-
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Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiochrome

CAS RN

92-35-3
Record name Thiochrome
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Record name Thiochrome
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Record name Thiochrome
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Record name 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-
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Record name 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-
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Record name 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol
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Record name THIOCHROME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,290
Citations
M Fujiwara, K Matsui - Analytical Chemistry, 1953 - ACS Publications
… thiochrome, and is most commonly used for the determination of thiamine. In 1949 Fujiwara (I) found that a blue fluorescent compound,“thiochrome,… was proved tobe thiochrome, melting …
Number of citations: 267 pubs.acs.org
S Lazareno, V Doležal, A Popham, NJM Birdsall - Molecular pharmacology, 2004 - ASPET
… Thiochrome (0.1 mM) also increases the direct binding of [ 3 … In agreement with the binding data, thiochrome does not affect … We conclude that thiochrome is a selective M 4 muscarinic …
Number of citations: 135 molpharm.aspetjournals.org
DJ Hennessy, LR Cerecedo - Journal of the American Chemical …, 1939 - ACS Publications
… its quantitative conversion to thiochrome which can be … medium, extraction of the thiochrome formed by isobutanol, and … in preparing samples for the thiochrome assay. By means of …
Number of citations: 309 pubs.acs.org
P Sykes, AR Todd - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
The decomposition of aneurin disulphide was examined in several solvents, but the yield of colourless substance, mp 237"-henceforth called, for convenience," aneurin thiazolone"-was …
Number of citations: 60 pubs.rsc.org
HN Haugen - Scandinavian Journal of Clinical and Laboratory …, 1960 - Taylor & Francis
… The principle of the thiochrome method is the oxidation of thiamine to thiochrome by the aid of potassium ferricyanide and sodium hydroxide. The thiochrome formed is extracted with …
Number of citations: 14 www.tandfonline.com
HN Haugen - Scandinavian Journal of Clinical and Laboratory …, 1961 - Taylor & Francis
… The non-specific fluorescent compounds present in all biological fluids or developed during oxidation of thiamine to thiochrome. have been determined, or excluded, in different ways. …
Number of citations: 17 www.tandfonline.com
HK Penttinen - Acta Chem Scand, 1976 - researchgate.net
… of thiochrome from thiamine,** but there is no study on their possible effect on the formation of thiochrome … The aim of the present study was to characterize the formation of thiochrome …
Number of citations: 24 www.researchgate.net
BS Wostmann, PL Knight - Experientia, 1960 - Springer
… Thus the fluorescence of thiochrome derrived from a … thiochrome treated with the Same reaction mixture. To investigate the validity of this procedure, fluorometrie readings of thiochrome …
Number of citations: 17 link.springer.com
S Yamabe, N Tsuchida, S Yamazaki - Organic & Biomolecular …, 2021 - pubs.rsc.org
… called the “thiochrome method”. It involves the oxidation of thiamine to fluorescent thiochrome, as … ion HO − would work for the conversion of the protonated thiochrome to thiochrome. …
Number of citations: 2 pubs.rsc.org
J Schrijver, AJ Speek, JA Klosse… - Annals of Clinical …, 1982 - journals.sagepub.com
… was mixed with the thiochrome reagent in a reaction coil (1. 2 m x 1 mm) of stainless steel (flow rate of the reagent: O·3 ml/rnin), The fluorescence of thiochrome was measured at 430 …
Number of citations: 66 journals.sagepub.com

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